Onalespib lactate

説明

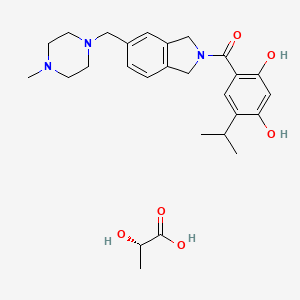

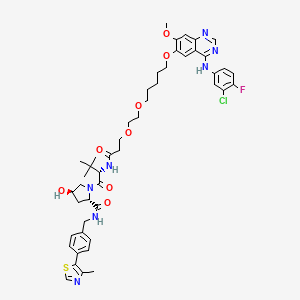

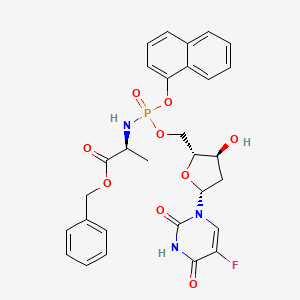

Onalespib lactate, also known as ATI-13387A, is a second-generation, potent and selective HSP90 Inhibitor. Onalespib Blocks mRNA Splicing of Androgen Receptor Variant 7 in Prostate Cancer Cells. Inhibition of HSP90 by AT13387 delays the emergence of resistance to BRAF inhibitors and overcomes resistance to dual BRAF and MEK inhibition in melanoma models. AT13387 induces senescence in EBV-positive nasopharyngeal carcinoma cells and suppresses tumor formation. AT13387, displays a long duration of action in vitro and in vivo in non-small cell lung cancer.

科学的研究の応用

1. Cancer Treatment and Research Onalespib lactate, a heat shock protein 90 (Hsp90) inhibitor, has shown potential in cancer treatment due to its ability to disrupt the function of Hsp90, a protein crucial for the stability of many oncogenic signaling proteins. This disruption leads to the degradation of these signaling proteins, thereby impeding tumor cell proliferation and survival. It has been explored in various types of cancer, including prostate, lung, and gastrointestinal cancers, demonstrating its wide applicability in oncological research (Clinical Cancer Research, 2019).

2. Neuroendocrine Tumor Treatment In studies involving neuroendocrine tumors, Onalespib has been used in combination with 177Lu-DOTATATE, a treatment targeting somatostatin receptors. This combination has shown an enhanced effect in delaying tumor doubling time and increasing complete remissions. Such findings underscore Onalespib's potential in improving therapeutic outcomes for neuroendocrine tumors (European Journal of Nuclear Medicine and Molecular Imaging, 2020).

3. Radiotherapy Enhancement The role of Onalespib as a radiosensitizer has been explored, with studies demonstrating its efficacy in enhancing the impact of radiotherapy. This synergistic effect is particularly pronounced in certain cancer models, suggesting its potential in improving radiotherapy outcomes and overall survival in cancer patients (Scientific Reports, 2020).

4. Glioma Treatment Onalespib has been examined for its effectiveness against gliomas, both alone and in combination with temozolomide. It effectively crosses the blood-brain barrier and inhibits HSP90 in vivo, leading to a decrease in survival-promoting client proteins and disruption of downstream signaling pathways in glioma cell lines. This property is significant for potential therapeutic applications against brain tumors (Clinical Cancer Research, 2017).

5. Resistance to Tyrosine Kinase Inhibitors in Lung Cancer In the context of non-small-cell lung cancer, Onalespib has shown potential in delaying the emergence of resistance to tyrosine kinase inhibitors. This could be pivotal in enhancing the efficacy of current treatments and addressing the challenge of drug resistance in lung cancer therapy (British Journal of Cancer, 2016).

6. Enhanced Efficacy with Other Cancer Therapies Studies have also explored the combined use of Onalespib with other cancer therapies, such as cisplatin, demonstrating enhanced therapeutic efficacy. This suggests that Onalespib could be used to overcome limitations of other cancer treatments and improve patient outcomes (Frontiers in Oncology, 2020).

特性

CAS番号 |

1019889-35-0 |

|---|---|

製品名 |

Onalespib lactate |

分子式 |

C27H37N3O6 |

分子量 |

499.608 |

IUPAC名 |

(2,4-dihydroxy-5-isopropylphenyl)(5-((4-methylpiperazin-1-yl)methyl)isoindolin-2-yl)methanone (S)-2-hydroxypropanoate |

InChI |

InChI=1S/C24H31N3O3.C3H6O3/c1-16(2)20-11-21(23(29)12-22(20)28)24(30)27-14-18-5-4-17(10-19(18)15-27)13-26-8-6-25(3)7-9-26;1-2(4)3(5)6/h4-5,10-12,16,28-29H,6-9,13-15H2,1-3H3;2,4H,1H3,(H,5,6)/t;2-/m.0/s1 |

InChIキー |

VYRWEWHOAMGLLW-WNQIDUERSA-N |

SMILES |

C[C@H](O)C(O)=O.O=C(N1CC2=C(C=C(CN3CCN(C)CC3)C=C2)C1)C4=CC(C(C)C)=C(O)C=C4O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Onalespib lactate; AT-13387 lactate; ATI-13387A; ATI-13387AU; ATI-13387; ATI 13387; ATI13387. |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-((6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl)methyl)quinoline](/img/structure/B609689.png)